Journal Name:Progress in Natural Science: Materials International
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Scanning electron microscopy and atom probe tomography characterization of laser powder bed fusion precipitation strengthening nickel-based superalloy
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2023-04-25 , DOI: 10.1016/j.micron.2023.103472
Atom probe tomography (APT) was utilized to supplement scanning electron microscopy (SEM) characterization of a precipitation strengthening nickel-based superalloy, Alloy 247LC, processed by laser powder bed fusion (L-PBF). It was observed that the material in the as-built condition had a relatively high strength. Using both SEM and APT, it was concluded that the high strength was not attributed to the typical precipitation strengthening effect of γ’. In the absence of γ’ it could be reasonably inferred that the numerous black dots observed in the cells/grains with SEM were dislocations and as such should be contributing significantly to the strengthening. Thus, the current investigation demonstrated that relatively high strengthening can be attained in L-PBF even in the absence of precipitated γ’. Even though γ’ was not precipitated, the APT analysis displayed a nanometer scale partitioning of Cr that could be contributing to the strengthening. After heat-treatment, γ’ was precipitated and it demonstrated the expected high strengthening behavior. Al, Ta and Ti partitioned to γ’. The strong partitioning of Ta in γ’ is indicative that the element, together with Al and Ti, was contributing to the strain-age cracking occurring during heat-treatment. Cr, Mo and Co partitioned to the matrix γ phase. Hf, Ta, Ti and W were found in the carbides corroborating previous reports that they are MC.
Detail
Sperm structure of the diving beetle Deronectes moestus incospectus (Leprieur, 1876) (Hydroporinae, Dytiscidae) and considerations on extracellular material surrounding sperm bundles
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2023-05-12 , DOI: 10.1016/j.micron.2023.103484
The sperm cells of the diving beetle Deronectes moestus incospectus are characterized by sperm conjugation leading to the formation of sperm bundles of 64 units each. These bundles are formed at the end of spermatocyte cell divisions occurring in the testes and can be detected in the anterior region of the deferent ducts (first type of sperm conjugation). Fusions of some sperm bundles can occur at the end of the deferent ducts. The sperm bundles show sperm-head stacks (sperm rouleaux) and are surrounded by a cup of extracellular material secreted by the epithelial cells of the deferent ducts. This material extends posteriorly around the sperm bundle to cover the nuclei and the initial region of the sperm flagella. The cup extracellular material consists of fine tubules, and is no longer visible in sperm bundles at the posterior end of the deferent ducts. The sperm cells of D. moestus incospectus have an axoneme with a 9 + 9 + 2 pattern and unusual mitochondrial derivatives having a matrix showing dense dots and a small crystallized domain. Two thin elongated accessory bodies are located between the mitochondrial derivatives and the axoneme. The extracellular material can have different morphologies in the various families of Adephaga, but all are produced by the epithelium of the deferent ducts. Thus it is reasonable to assume that it has the same function in the different groups.
Detail
Ion microsource integrated with scanning electron microscope for sample preparation
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2023-01-27 , DOI: 10.1016/j.micron.2023.103419
The authors developed the Ar+ ion microsource, which can generate a filamentary ion beam of a few tens of µm at its half-power diameter with a target current up to 50 µA at − 4 kV extracting voltage. This comprises a ceramic discharge capillary of 1 mm in inner diameter and 10 mm long with a very small copper anode and a cathode outlet aperture of 0.5 mm in diameter at its ends. The arrangement has been examined in three alternative designs equipped with cathodes of different shapes and materials and two extraction voltage supply schemes, i.e., with the negatively biased sample and the earthed cathode or the earthed sample and the cathode at a floating positive potential (recommended solution). Numerous other factors were considered that can affect the standard SEM operation, such as excessive working gas leakage and jamming with discharge interferences, e.g., streamers. The microsource makes a compact structure that can be positioned above the sample inside a standard SEM without any changes to its original structure and collisions with standard modes of the SEM operation. Such a tool enables the removal of target microvolumes in chosen places, so it can be used for some technological purposes, such as making small apertures. However, its main goal is to uncover the bulk internal structure of the specimen, imaging it in a 3D form. Therefore, the microsource is placed on the movable arm and coupled with the semiconductor four-quadrant backscattered electron (BSE) detector, which enables 3D imaging of the uncovered structure with the multidetector method. This implies taking in one scan a set of images from four or five directions, using both material- and topography-sensitive channels of information (BSE and secondary electron SE), which facilitates their interpretation.
Detail
Morphology of the metapleural gland and its associated novel atrial cone gland in Strumigenys ants
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2023-04-24 , DOI: 10.1016/j.micron.2023.103463
The metapleural gland is a unique feature of the ant phenotype, but diversity in its anatomy and function across the ants is not well documented or understood. We studied the morphology of the metapleural gland in 20 mainly Oriental Strumigenys species using histology, scanning and transmission electron microscopy, and micro-CT. The gland is formed by a cluster of class-3 cells, their secretion is transported through a bundle of ducts into the sclerotized atrium and is guided along a series of parallel cuticular ridges towards the atrial opening. Among the examined species, queens have more gland cells than conspecific workers, while the examined males do not have the gland. The social parasite S. mutica has the most developed metapleural gland. In addition, we describe a novel class-1 atrial cone gland which is associated with the metapleural gland. The epithelium of this cone gland forms an invagination into the ventral atrium of the metapleural gland. The cuticular cone may be lacking in some Afrotropical and Neotropical species, although these may still contain the epithelial gland. The functional and evolutionary drivers of morphological variation in the exocrine system across species form interesting questions for future work.
Detail
Topography and mechanical measurements of primary Schwann cells and neuronal cells with atomic force microscope for understanding and controlling nerve growth
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2023-02-13 , DOI: 10.1016/j.micron.2023.103427
Peripheral nerve injuries require a piece of substantial information for a satisfactory treatment. The prior peripheral nerve injury knowledge, can improve nerve repair, and its growth at molecular and cellular level. In this study, we employed an atomic force microscope (AFM) to investigate the topography and mechanical properties of the primary Schwann cells and neuronal cells. Tapping mode images and contact points force-volume maps provide the cells topography. Two different probes were used to acquire the micro and nanomechanical properties of the primary Schwann cells, NG-108–15 neuronal cells, and growth cones. Moreover, the sharp probe was only used to investigate neurites nanomechanics. A significant difference in the elastic moduli found between primary Schwann cells, and neuronal cells, with both probes, with consistent results. The elastic moduli of the growth cones were found higher, than the neuronal cells and primary Schwann cells, with both probes. Furthermore, the modulus variations were also found between neurites. These results have significant implications for a better understanding of the peripheral nerve system (PNS) in terms of defining the optimal pattern surface and nerve guidance conduits.
Detail
Micromorphology of the leaf surface in some species of Dryadoideae (Rosaceae)
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2023-02-10 , DOI: 10.1016/j.micron.2023.103428
The leaf surface of 5 species of the subfamily Dryadoideae (Rosaceae) was studied for the first time by cryoscanning electron microscopy. In the studied representatives of Dryadoideae, some signs of micromorphology were found that are characteristic of other Rosaceae. In Dryas drummondii and D. x suendermannii, cuticular folding was found on the cell surface of the adaxial leaf side. Stomatal dimorphism was found in Cercocarpus betuloides. A representative of the genus Cercocarpus had pronounced differences from the species of the genus Dryas in less pubescence of the abaxial surface with shorter and thicker trichomes, in small elongated stomata, and in smaller cells of the adaxial epidermis. Glandular trichomes and long multicellular outgrowths (possibly emergences) were found on veins in D. grandis. Structures resembling hydathodes or nectaries have also been noted on the leaf margin in this species.
Detail
Elemental mapping of human teeth enamel, dentine and cementum in view of their microstructure
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2023-05-22 , DOI: 10.1016/j.micron.2023.103485
This paper presents a detailed analysis to directly compare the morphology and chemistry of human tooth layers using advanced scanning electron microscopy (SEM) techniques together with supporting data from energy dispersive spectroscopy (EDS) measurements. The aim of this study was to visualise and evaluate the structural and microanalytical differences of the mineralised hard tissues of human teeth. The extracted sound teeth without any pathologies were divided into the following groups: incisors, canines, premolars, and molars. Tooth samples were broken vertically to preserve the primary structures and to visualise individual tooth tissues. Specimens were also used to find variations in the elemental composition of tissues for different tooth groups. The average thickness of the enamel in the tooth groups studied was 1.1 mm and the average width of the enamel prisms was 4.2 µm, with the highest values observed for molars. The analysis of the chemical composition of the enamel showed that Ca and P were among the predominant elements. The average dentine thickness was 1.87 mm, with the highest values determined for molars, and the lowest for canines. The width of the dentinal tubules was less than 2 µm, for molars being significantly smaller. The analysis of the chemical composition of the dentine showed the highest O content of the all tooth tissues analyzed, while a lower P and Ca content was observed compared to the enamel. The cementum thickness averaged 0.14 mm, with the highest values observed for molars and the lowest for incisors. The analysis of the chemical composition of the cementum showed the lowest average O and P content, and the highest average C and N content, compared to the enamel and the dentine. Increasingly accurate imaging and analysis of dental hard tissue structures provides the opportunity for multifactorial evaluation in terms of their clinical application.
Detail
FFT pattern recognition of crystal HRTEM image with deep learning
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2022-12-29 , DOI: 10.1016/j.micron.2022.103402
Rapid analysis and processing of large quantities of data obtained from in-situ transmission electron microscope (TEM) experiments can save researchers from the burdensome manual analysis work. The method mentioned in this paper combines deep learning and computer vision technology to realize the rapid automatic processing of end-to-end crystal high-resolution transmission electron microscope (HRTEM) images, which has great potential in assisting TEM image analysis. For the fine-grained result, the HRTEM image is divided into multiple patches by sliding window, and 2D fast Fourier transform (FFT) is performed, and then all FFT images are inputted into the designed LCA-Unet to extract bright spots. LCA-Unet combines local contrast and attention mechanism on the basis of U-net. Even if the bright spots in FFT images are weak, the proposed neural network can extract bright spots effectively. Using computer vision and the information of bright spots above mentioned, the automatic FFT pattern recognition is completed by three steps. First step is to calculate the precise coordinates of the bright spots, the lattice spacings and the inter-plane angles in each patch. Second step is to match the lattice spacing and the angles with the powder diffraction file (PDF) to determine the material phase of each patch. Third step is to merge the patches with same phase. Taking the HRTEM image of zirconium and its oxide nanoparticles as an example, the results obtained by the proposed method are basically consistent with manual identification. Thus the approach could be used to automatically and effectively find the phase region of interest. It takes about 3 s to process a 4 K × 4 K HRTEM image on a modern desktop computer with NVIDIA GPU.
Detail
Light and scanning electron microscopy of aecia and aeciospores of Cronartium ribicola on Pinus koraiensis branch tissues
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2023-03-22 , DOI: 10.1016/j.micron.2023.103447
Morphological characteristics of aecia and aeciospores of Cronartium ribicola on Pinus koraiensis branch tissues were investigated using light and field emission scanning electron microscopy (FESEM). Mature P. koraiensis trees in Jeongseon, Korea, showed yellowish aecia on stems and branches. Aecia and surrounding tissues were excised from the lesions and vapor-fixed for FESEM imaging, which revealed morphology including intact blister-shaped, flattened, and burst forms. Light microscopy revealed yellowish aeciospores having surface projections. Aeciospores were mostly ovoid and measured approximately 20 µm long. The FESEM showed irregularly shaped cracks on the aecia that had erupted through the bark of P. koraiensis. Some aeciospores had germinated, producing two germ tubes from a spore in a burst aecium. Aeciospores had both smooth and verrucose regions on the surface, and some had concave or convex regions. Aeciospore layers and underlying fungal matrices including aecial columns were obvious in the cross-sections of aecia. Approximately 1 µm-high wart-like surface projections could be resolved and comprised less than 10 angular platelets stacked in vertical rows. Remains of the primary spore wall were present between surface projections. These results provide insights into the morphology of the heteroecious rust fungus with the help of vapor fixation and high-resolution surface imaging.
Detail
Characterization of the cross-lamellar structure of Olivancillaria urceus (Gastropoda: Olividae) and its dissolution pattern
Progress in Natural Science: Materials International ( IF 0 ) Pub Date: 2023-01-18 , DOI: 10.1016/j.micron.2023.103416
In this work, we sought to characterize the cross-lamellar microstructure of the gastropod Olivancillaria urceus (Röding, 1798) and its profile after immersion in acid medium. For crystallographic analysis, segments of the valve were removed and crushed. The powder obtained was analyzed using Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) and X-ray Diffractometry (XRD) techniques. For microstructural analysis, eight sections were taken from the shell using a rotary saw. The face of interest of each section was polished with Saint Gobain silicon carbide abrasive powder with mesh sizes of 320, 500, 600, and 1000. The eight sections were divided into four groups of two samples. Three groups were left in 4 % glacial acetic acid solution diluted in water for intervals of 20, 40, and 60 min, respectively, and the control group was not degraded. All wafers were then analyzed in Scanning Electron Microscopy to ascertain the microstructure. The angle and thickness of the layers were determined by Image J software. As a result of the FTIR-ATR technique, a transmittance spectrum was obtained whose valleys represent the vibrational modes of the carbonate ion. The diffractogram peaks and their respective Miller indices, are characteristic of the aragonite crystallographic structure and a small fraction of calcite. The micrographs obtained exposed 3 layers of cross-lamellar microstructure, however, the third and innermost layer showed discontinuity. The angle and average thickness were (105 ± 2)° and (727 ± 5)µm for the outermost layer and (116 ± 3)° and (668 ± 6)µm for the middle layer. The tablets immersed in acid medium showed loss of orientation of the calcium carbonate grains after 40 min and 60 min. Thus, the O. urceus shell exhibits orthorhombic calcium carbonate crystallography. Three layers of cross-lamellar microstructure were identified, as well as the configuration of the structure after contact with corrosive media. These results contribute to the characterization of natural materials and serve as a basis for analysis of the preservation potential in the fossil record.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not